Ethyl 2,6-diisocyanatohexanoate
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Overview
Description
Ethyl 2,6-diisocyanatohexanoate is a chemical compound with the molecular formula C10H14N2O4. It is known for its applications in various fields, including organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs . This compound is characterized by the presence of two isocyanate groups, which makes it highly reactive and useful in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-diisocyanatohexanoate can be synthesized through the reaction of ethyl 2,6-diaminohexanoate with phosgene or other carbonyl diisocyanates . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the stability of the product. The reaction can be represented as follows:
C6H4(NH2)2+COCl2→C6H4(NCO)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-diisocyanatohexanoate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: Can undergo nucleophilic substitution reactions with nucleophiles such as water, alcohols, and amines.
Polymerization: Can polymerize to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines to form ureas, often requiring a catalyst to proceed efficiently.
Water: Reacts with water to form carbon dioxide and amines, which can further react to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from polymerization reactions with polyols.
Scientific Research Applications
Ethyl 2,6-diisocyanatohexanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Agrochemicals: Utilized in the production of pesticides and herbicides.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Dyestuffs: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2,6-diisocyanatohexanoate involves its highly reactive isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The reactivity of the isocyanate groups allows the compound to participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Ethyl 2,6-diisocyanatohexanoate can be compared with other diisocyanates such as:
Toluene Diisocyanate (TDI): Commonly used in the production of polyurethanes but has different reactivity and applications.
Hexamethylene Diisocyanate (HDI): Used in coatings and adhesives, with different physical and chemical properties.
Methylenediphenyl Diisocyanate (MDI): Widely used in the production of rigid polyurethane foams.
This compound is unique due to its specific structure and reactivity, which makes it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
4254-76-6 |
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Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
ethyl 2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C10H14N2O4/c1-2-16-10(15)9(12-8-14)5-3-4-6-11-7-13/h9H,2-6H2,1H3 |
InChI Key |
IGWTZHMYJZZIGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCN=C=O)N=C=O |
Origin of Product |
United States |
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